N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photocatalysis and C–O Bond Cleavage
The compound’s benzothiazolyl moiety has been exploited in photocatalytic reactions. Specifically, it enables intermolecular carboarylation of alkenes by selectively cleaving inert C–O bonds in diarylethers . This process involves the use of strategically designed arylbenzothiazolylether diazonium salts as dual-function reagents. A wide range of alkenes can serve as suitable substrates, and the resulting products contain the benzothiazolyl moiety as a formyl precursor. Additionally, the OH residue in the products provides a cross-coupling site for further elaboration, highlighting the robust transformability of the synthesized compounds.
Environmental Chemistry
Considering the compound’s unique reactivity, it could be relevant in environmental chemistry. Researchers might investigate its fate in soil, water, or air, as well as its potential impact on ecosystems. Understanding its degradation pathways and stability could inform risk assessments.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-27(23,24)14-7-4-6-13(9-14)18(22)21-19-20-15(11-26-19)17-10-12-5-2-3-8-16(12)25-17/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVLRXARZYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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